molecular formula C7H6BrN3 B6592295 5-bromo-1H-indazol-4-amine CAS No. 1891120-48-1

5-bromo-1H-indazol-4-amine

Cat. No. B6592295
CAS RN: 1891120-48-1
M. Wt: 212.05 g/mol
InChI Key: CVXAQLVIOGXXSX-UHFFFAOYSA-N
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Description

5-bromo-1H-indazol-4-amine is a chemical compound with the molecular formula C7H6BrN3. It has a molecular weight of 212.05 . It is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, including this compound, has been the subject of several studies. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered indazole ring attached to an amine group and a bromine atom .


Physical And Chemical Properties Analysis

This compound is a solid that is highly soluble in water and other polar solvents . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Regioselective Protection and Coupling Reactions: 5-bromo-1H-indazol-4-amine demonstrates selective protection under various conditions, leading to novel derivatives through Buchwald reactions with a range of amines (Slade et al., 2009).
  • Pd-catalyzed Suzuki–Miyaura Cross-Coupling: Efficient synthesis of 3-aryl-1H-indazol-5-amine derivatives via this method under microwave-assisted conditions (Wang et al., 2015).
  • Synthesis of Triazole Derivatives: this compound participates in the synthesis of 1,2,3-triazoles with potential antifungal activity (Kaushik et al., 2019).
  • Formation of Heterocyclic Compounds: Utilized in the synthesis of fused tetracyclic heterocycles and naphthyridine derivatives (Li et al., 2013).

Photophysical Properties

  • Solvatochromic Effects Study: Investigation of absorption and fluorescence spectra of Indazole and its amino derivatives, including this compound, in various solvents (Saha & Dogra, 1997).

Biological and Medicinal Research

  • Antibacterial, Antifungal, and Anti-HIV Properties: Schiff and Mannich bases of isatin derivatives, including this compound, show significant antimicrobial and anti-HIV activities (Pandeya et al., 2000).
  • BRD4 Inhibitor Synthesis: Derivatives of this compound developed as bromodomain inhibitors for cancer treatment, demonstrating significant tumor size reduction in vivo (Yoo et al., 2018).

Safety and Hazards

5-bromo-1H-indazol-4-amine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .

Future Directions

Indazole derivatives, including 5-bromo-1H-indazol-4-amine, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . They serve as important building blocks for many bioactive natural products and commercially available drugs . Therefore, the development of new synthetic approaches and the exploration of their biological activities are promising directions for future research .

Biochemical Analysis

properties

IUPAC Name

5-bromo-1H-indazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXAQLVIOGXXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NN=C2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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